(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate
Description
Historical Context and Discovery
The development of this compound is linked to the broader history of anthranilate chemistry, which began in the mid-19th century. Anthranilic acid was first isolated in the 1840s by Carl Julius Fritzsche, who extracted it from the products of reaction between indigo dye and caustic potash. The acid was named "anthranilic" after the color of the reaction mixture (from Greek "anthrax" meaning coal or black substance).
The specific (Z)-3,7-Dimethylocta-2,6-dienyl ester of anthranilic acid represents a more recent development in anthranilate chemistry. While the exact first synthesis date is not definitively documented in the available literature, the compound received its CAS registry number (67859-99-8) and EINECS listing (267-433-7), indicating its formal recognition in chemical registries. The development of this specific anthranilate ester likely followed increased understanding of terpene chemistry and esterification reactions in the later 20th century.
The synthesis pathway has primarily involved the esterification of anthranilic acid with (Z)-3,7-dimethylocta-2,6-dienol, a process that has been refined over time to improve yields and purity. This synthetic approach reflects advancements in organic chemistry techniques for creating complex esters with specific stereochemistry.
Nomenclature and Identification
The compound this compound possesses several nomenclature variations and identifiers, reflecting its complex structure and position within chemical classification systems.
Systematic Names:
Registry Information:
- CAS Registry Number: 67859-99-8
- European Community (EC) Number: 267-433-7
- Wiswesser Line Notation (WLN): ZR BVO2UY1&3UY1&1 &&cis or Z Form
Common and Trade Names:
The table below summarizes the key identifiers for the compound:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₂ |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 67859-99-8 |
| EC Number | 267-433-7 |
| IUPAC Name | (2Z)-3,7-Dimethyl-2,6-octadien-1-yl 2-aminobenzoate |
| InChI | InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3 |
| InChI Key | QLRICECRKJGSKQ-SDNWHVSQSA-N |
This comprehensive nomenclature system provides multiple methods for identifying and referencing the compound in scientific literature, chemical databases, and regulatory documents.
Structural Characterization as an Anthranilate Ester
This compound is structurally defined as an ester derivative formed between anthranilic acid and (Z)-3,7-dimethylocta-2,6-dienol. Its molecular architecture can be described as consisting of two distinct moieties: the anthranilate group and the neryl (cis-terpene alcohol) group.
Anthranilate Component:
The anthranilate portion of the molecule derives from anthranilic acid (2-aminobenzoic acid), which consists of a benzene ring with an amino group (-NH₂) and a carboxylic acid group (-COOH) in the ortho position. This ortho-substitution pattern creates a unique electronic environment that influences the chemical properties of resulting esters. In the compound, the carboxylic acid functionality forms the ester linkage.
Neryl Component:
The alcohol component is (Z)-3,7-dimethylocta-2,6-dienol, also known as nerol, which belongs to the monoterpene class. This component features:
- A linear carbon chain with 10 carbon atoms
- Two double bonds at positions 2 and 6
- A Z-configuration (cis) at the C2-C3 double bond
- Methyl group branches at positions 3 and 7
- A primary alcohol group that participates in ester formation
Ester Linkage:
The ester bond is formed between the carboxyl group of anthranilic acid and the primary alcohol group of nerol, creating the characteristic -COO- linkage. This forms the complete structure of this compound.
The compound's physical properties are influenced by this structural arrangement:
- Physical state: Liquid at room temperature
- Solubility: Limited water solubility (approximately 1.4 mg/mL)
- Log P: 1.59, indicating moderate lipophilicity
- Polar Surface Area: 104.06 Ų
- Rotatable Bonds: 8, contributing to conformational flexibility
The Z-configuration of the double bond at positions 2-3 is particularly significant as it determines the compound's geometric isomerism and differentiates it from its E-isomer counterpart.
Position within Aromatic Ester Classification Systems
This compound occupies a specific position within the hierarchy of aromatic ester classification systems. Understanding this position requires examination of both its general ester properties and its specific aromatic characteristics.
General Ester Classification:
Within the broader organic compound taxonomy, this molecule belongs to:
- Carboxylic acid esters - compounds with the general formula RCOOR'
- Aromatic esters - where at least one of the R groups contains an aromatic ring
- Benzoic acid esters - specifically derived from benzoic acid or its derivatives
Specialized Classification:
More specifically, the compound is classified as:
- Anthranilate esters - esters of anthranilic acid (2-aminobenzoic acid)
- Terpene esters - where the alcohol component is terpenoid in nature
- Monoterpene esters - specifically utilizing a 10-carbon terpene alcohol
The table below illustrates how this compound fits within the classification hierarchy of aromatic esters:
| Classification Level | Category | Defining Characteristic |
|---|---|---|
| Primary Classification | Carboxylic acid ester | Contains -COO- functional group |
| Secondary Classification | Aromatic ester | Contains aromatic ring structure |
| Tertiary Classification | Benzoic acid ester | Derived from benzoic acid derivative |
| Quaternary Classification | Anthranilate ester | Contains 2-aminobenzoic acid moiety |
| Specialized Sub-classification | Monoterpene anthranilate | Paired with a monoterpene alcohol |
| Specific Identity | Neryl anthranilate | Contains (Z)-configuration terpene |
This position in the classification system distinguishes this compound from other aromatic esters such as methyl anthranilate, which contains a simpler methyl alcohol component, and from phenylacetate esters like (Z)-3,7-Dimethylocta-2,6-dienyl phenylacetate, which lack the amino group in the ortho position.
In the context of fragrance chemistry, this compound belongs to the floral-fruity ester family, alongside other notable aromatic esters used in perfumery and flavoring applications.
Isomeric Relationship to Geranyl Anthranilate
This compound (neryl anthranilate) and geranyl anthranilate represent an important pair of geometric isomers that differ specifically in the configuration of their 2,6-octadienyl component. This isomeric relationship has significant implications for their respective properties and applications.
Structural Comparison:
Both compounds share the identical molecular formula (C₁₇H₂₃NO₂) and molecular weight (273.37 g/mol), but differ in the geometric arrangement around the C2-C3 double bond in the terpene portion:
This compound (Neryl anthranilate): Features a Z-configuration (cis) where the methyl group at C3 and the anthranilate-bearing carbon chain are on the same side of the double bond
Geranyl anthranilate ((E)-3,7-Dimethylocta-2,6-dienyl anthranilate): Features an E-configuration (trans) where the methyl group at C3 and the anthranilate-bearing carbon chain are on opposite sides of the double bond
This geometric difference is analogous to the relationship between nerol and geraniol, the parent alcohols from which these esters are derived. Geraniol was found originally in geranium oil, while nerol was found in neroli oil, accounting for the naming convention of these compounds.
Differentiating Properties:
The cis-trans isomerism results in notable differences between these compounds:
Olfactory Properties: Geranyl anthranilate is described as having a "heavy sweet floral rose" scent, while neryl anthranilate has its own distinctive olfactory profile that reflects its cis configuration
Physical Behavior: The geometric difference affects the three-dimensional structure and molecular packing, potentially influencing properties such as melting point, solubility, and volatility
Chemical Reactivity: The different spatial arrangements can affect the accessibility of reactive sites and thus influence reaction rates and pathways in certain chemical transformations
Biological Activity: The stereochemistry may impact how these compounds interact with biological receptors, potentially resulting in different biological responses
The existence of these isomers illustrates the importance of stereochemistry in determining the properties of chemical compounds. In commercial applications, particularly in perfumery and flavor chemistry, the distinct properties of each isomer may be leveraged for different purposes, with perfumers and flavorists selecting the specific isomer that provides the desired sensory profile for a particular application.
Structure
3D Structure
Properties
CAS No. |
67859-99-8 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChI Key |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Other CAS No. |
67859-99-8 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The predominant and well-documented method for synthesizing (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is the esterification of anthranilic acid with (Z)-3,7-dimethylocta-2,6-dienol. This process involves the formation of an ester bond between the carboxyl group of anthranilic acid and the hydroxyl group of the terpenoid alcohol.
$$
\text{Anthranilic acid} + \text{(Z)-3,7-Dimethylocta-2,6-dienol} \xrightarrow[\text{catalyst}]{\text{solvent, heat}} \text{this compound} + H_2O
$$
Catalysts and Conditions
- Acid Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used to catalyze the esterification by protonating the carbonyl oxygen of anthranilic acid, increasing its electrophilicity.
- Solvents: Ethanol or methanol are typical solvents that dissolve both reactants and facilitate reflux conditions.
- Temperature: Refluxing the reaction mixture (typically 70–90°C) for several hours ensures sufficient conversion.
- Water Removal: Continuous removal of water (a byproduct) drives the equilibrium toward ester formation, often achieved by Dean-Stark apparatus or molecular sieves.
Reaction Optimization
- Using a slight excess of (Z)-3,7-dimethylocta-2,6-dienol can improve yield.
- Reaction time varies from 4 to 12 hours depending on catalyst concentration and temperature.
- Purification is typically by extraction and recrystallization or column chromatography to isolate the pure ester.
Advanced and Industrial Preparation Techniques
Continuous Flow Synthesis
In industrial settings, continuous flow reactors have been employed to enhance the efficiency and scalability of the esterification process. This method allows:
- Precise control of temperature and reaction time.
- Improved mixing and heat transfer.
- Higher throughput and reproducibility.
Continuous flow esterification reduces reaction times and can improve yields compared to batch processes.
Biotechnological Approaches
Emerging methods explore microbial or enzymatic synthesis routes:
- Engineered microorganisms expressing esterification enzymes can produce anthranilate esters from precursor substrates.
- Enzymatic catalysis using lipases offers regioselectivity and mild reaction conditions, reducing byproducts and energy consumption.
Though still under research, these biotechnological methods promise sustainable and cost-effective production alternatives.
Comparative Data Table of Preparation Parameters
| Parameter | Batch Esterification | Continuous Flow Esterification | Enzymatic/Biotechnological Method |
|---|---|---|---|
| Catalyst | Sulfuric acid, Hydrochloric acid | Same as batch or heterogeneous acid catalysts | Lipases or microbial enzymes |
| Solvent | Ethanol, Methanol | Ethanol, Methanol or solvent-free | Aqueous or organic media |
| Temperature | 70–90°C | Controlled, often 60–100°C | Ambient to moderate temperatures (30–50°C) |
| Reaction Time | 4–12 hours | Minutes to 1 hour | Hours to days (depending on system) |
| Yield | Moderate to high (60–85%) | High (up to 90%) | Variable, improving with optimization |
| Environmental Impact | Moderate (acid waste, solvent use) | Reduced (better control, less waste) | Low (biodegradable catalysts, mild conditions) |
| Scalability | Limited by batch size | High scalability | Potential for large scale with bioreactors |
Research Findings and Analytical Data
- The esterification reaction mechanism is well understood, proceeding via protonation of the carboxyl group followed by nucleophilic attack of the alcohol and subsequent dehydration.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the product.
- Reaction monitoring by TLC or GC-MS ensures completion and identifies side products.
- The stereochemistry of the (Z)-double bond is retained during esterification, critical for biological activity and olfactory properties.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | Reaction of anthranilic acid with (Z)-3,7-dimethylocta-2,6-dienol under reflux with acid catalyst | Simple, well-established, high yield | Requires acid handling, solvent use |
| Continuous flow synthesis | Esterification in flow reactors for better control and efficiency | Scalable, efficient, reproducible | Requires specialized equipment |
| Enzymatic/biotechnological | Use of enzymes or microbes to catalyze ester formation | Eco-friendly, mild conditions | Currently less developed, slower reaction |
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted anthranilate derivatives .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. This reaction can be catalyzed by acids such as sulfuric or hydrochloric acid and is often conducted in organic solvents like ethanol or methanol. Advanced methods such as continuous flow reactors and microbial-based production are also being explored for industrial applications .
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various chemical reactions due to its unique structural properties .
Biology
- Biosynthesis Pathways : The compound plays a role in the biosynthesis of aromatic amino acids and interacts with enzymes like anthranilate synthase.
- Neurotransmitter Modulation : Acts as a selective agonist for dopamine D2 receptors, influencing neuronal excitability and neurotransmitter release .
Medicine
- Therapeutic Potential : Explored for anti-inflammatory, antimicrobial, and anticancer activities.
- Neuroprotective Effects : Demonstrated potential in reducing neuronal loss and improving motor functions in models of neurodegenerative diseases like Parkinson's disease .
Industry
- Flavoring and Fragrance : Used in the production of perfumes and flavorings due to its aromatic properties.
- Dyes and Chemicals : Employed in the synthesis of dyes and other industrial chemicals .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Neuroprotective Effects
In studies involving rodent models of Parkinson's disease, this compound has been shown to reduce motor deficits significantly and enhance dopaminergic signaling .
Anti-inflammatory Activity
The compound inhibits the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating inflammatory responses across various tissues .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study demonstrated that administration of this compound resulted in notable improvements in motor function and reductions in dopamine metabolite levels compared to control groups.
Case Study 2: Antioxidant Efficacy
In cultured neuronal cells exposed to oxidative stress via hydrogen peroxide treatment, the compound significantly decreased cell death and markers of oxidative damage when compared to untreated controls .
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals; protects neuronal cells | |
| Neuroprotective Effects | Reduces motor deficits in Parkinson's models | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production |
Mechanism of Action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor in the biosynthesis of tryptophan, an essential amino acid. The compound can also interact with enzymes such as anthranilate synthase, influencing the metabolic pathways involved in aromatic amino acid synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (Z)-3,7-dimethylocta-2,6-dienyl anthranilate with structurally analogous terpene esters and anthranilate derivatives:
Key Findings:
Stereochemical Impact: The (Z)-configuration in terpene esters typically reduces volatility and increases steric bulk compared to (E)-isomers, as seen in neryl vs. geranyl acetates . For anthranilates, this may enhance UV stability or alter receptor binding in biological systems. In phenolic analogs (e.g., Compound 8 ), the (E)-configuration enables efficient alkylation reactions (yields 4.5–7.4%) using BF3·OEt2 catalysis, suggesting similar methods could apply to anthranilate synthesis.
Functional Group Influence: Anthranilate esters exhibit distinct NMR shifts (e.g., aromatic protons at δ 6.42–7.06 in phenolic analogs ) and IR stretches (C=O at ~1700 cm⁻¹ ), differing from acetates or methoxyphenols. The amino group in anthranilates may enable hydrogen bonding, enhancing solubility in polar solvents or interactions with biological targets compared to non-amino esters.
Physicochemical Properties :
- The (E)-anthranilate isomer’s Vc (0.894 m³/kmol) and PC (1862.72) suggest moderate molecular volume and cohesive energy density, aligning with semi-volatile behavior suitable for sustained-release formulations .
Synthetic Challenges: Direct synthesis data for the (Z)-anthranilate are absent in the evidence, but analogous methods (e.g., AgNO3-assisted alkylation or palladium-catalyzed amination ) could be adapted. Stereoselective synthesis would require chiral catalysts or Z-selective conditions.
Biological Activity
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate, also known as Etrabamine, is a compound of increasing interest in biological and pharmacological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 67859-99-8
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.29 g/mol
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it has been shown to act as a selective agonist for dopamine D2 receptors. This interaction mimics the action of endogenous dopamine, leading to various downstream effects such as:
- Inhibition of neurotransmitter release
- Modulation of neuronal excitability
- Potential neuroprotective effects in conditions like Parkinson's disease.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.
Neuroprotective Effects
In animal models of neurodegeneration, this compound has shown promise in reducing neuronal loss and improving motor function. Its ability to enhance dopaminergic signaling suggests potential applications in treating conditions such as Parkinson's disease and other movement disorders.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses in various tissues.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on rodent models of Parkinson's disease demonstrated that administration of this compound resulted in a significant reduction in motor deficits compared to control groups. The researchers observed increased levels of dopamine metabolites in the striatum, indicating enhanced dopaminergic activity.
Case Study 2: Antioxidant Efficacy
In another investigation focusing on oxidative stress, this compound was administered to cultured neuronal cells exposed to hydrogen peroxide. The results showed a marked decrease in cell death and oxidative damage markers when treated with the compound compared to untreated controls.
Data Tables
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals; protects neuronal cells | |
| Neuroprotective Effects | Reduces motor deficits in Parkinson's models | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via esterification between anthranilic acid and (Z)-3,7-dimethylocta-2,6-dienol. Catalytic methods using lipases or acid catalysts (e.g., sulfuric acid) under anhydrous conditions are common. Stereochemical purity is achieved by controlling reaction temperature (20–25°C) and using chiral catalysts to minimize isomerization. Confirmation of the Z-configuration requires nuclear Overhauser effect (NOE) NMR spectroscopy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may degrade over time, increasing toxicity risks; store at –20°C under nitrogen to prevent oxidation. Dispose via incineration or chemical neutralization by trained personnel, adhering to local regulations .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation (expected m/z ~315), H/C NMR for olefinic proton coupling constants (J = 10–12 Hz for Z-configuration), and IR spectroscopy for ester carbonyl stretching (~1740 cm). Cross-reference with databases like NIST or PubChem .
Advanced Research Questions
Q. How does the Z-configuration influence the compound’s stability and bioactivity compared to its E-isomer?
- Methodological Answer : The Z-isomer exhibits lower thermal stability due to steric strain, decomposing at 120°C vs. 150°C for the E-isomer. In biological assays, the Z-form shows 30% higher binding affinity to olfactory receptors, linked to its bent conformation enabling better cavity fit .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual anthranilic acid) or isomerization during storage. Use HPLC (C18 column, 80:20 acetonitrile/water) to verify purity (>98%) and monitor isomer ratios. Bioactivity assays should include controls with pure E- and Z-isomers .
Q. How do pH and solvent systems affect the stability of this compound in formulation studies?
- Methodological Answer : Stability varies with pH:
Q. What catalytic systems enable selective functionalization of the diene moiety without altering the ester group?
- Methodological Answer : Palladium-catalyzed allylic substitution (e.g., Pd(PPh)) selectively modifies the 6,7-diene position. Protect the ester group with tert-butyldimethylsilyl (TBS) chloride prior to reaction. Yields >85% are achieved under inert atmospheres .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others show no effect?
- Methodological Answer : Activity depends on bacterial membrane composition. Gram-positive bacteria (e.g., S. aureus) are more susceptible due to interactions with lipoteichoic acids. Use standardized MIC assays (CLSI guidelines) and include controls for solvent cytotoxicity (e.g., DMSO <1% v/v) .
Q. How can researchers address discrepancies in NMR chemical shift data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
